molecular formula C10H10N2O2S2 B1479953 3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide CAS No. 2098137-63-2

3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide

Cat. No.: B1479953
CAS No.: 2098137-63-2
M. Wt: 254.3 g/mol
InChI Key: DTXWUGCOEASLQS-UHFFFAOYSA-N
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Description

This chemical compound, 3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide, is a sophisticated fused heterocycle of significant interest in medicinal chemistry and drug discovery research. It features a thiopyrano[4,3-c]pyrazole core—a privileged scaffold known for its diverse bioactivity—functionalized with a thiophene ring and a sulfone group (5,5-dioxide). The sulfone moiety is particularly noteworthy for its potential to enhance metabolic stability and modify electronic properties, which can influence the molecule's interaction with biological targets. Pyrazole-based structures, especially those fused with other rings like pyran or thiopyran, are extensively investigated for their wide spectrum of pharmacological activities. Research on analogous compounds has demonstrated remarkable potential as coronavirus inhibitors , showing activity against human coronavirus 229E and the SARS-CoV-2 main protease (Mpro), a key enzyme for viral replication . Furthermore, such heterocycles are prominent in the search for new anticancer agents , with some pyrazole derivatives exhibiting potent antiproliferative effects against various solid tumor and leukemia cell lines . The structural motif also shows promise in developing antioxidant therapeutics , where similar molecules have been shown to strongly inhibit reactive oxygen species (ROS) production, lipid peroxidation, and NADPH oxidase activity in cellular models . This compound is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex bioactive molecules. As with all products of this nature, it is provided "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers are encouraged to conduct all necessary experimental characterizations to confirm the identity and purity of the compound for their specific applications.

Properties

IUPAC Name

3-thiophen-2-yl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S2/c13-16(14)5-3-8-7(6-16)10(12-11-8)9-2-1-4-15-9/h1-2,4H,3,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXWUGCOEASLQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC2=C1NN=C2C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . Additionally, it exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases associated with oxidative stress and abnormal kinase activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to modulate cell signaling pathways, leading to alterations in gene expression and cellular metabolism . For example, this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . Furthermore, it affects cellular metabolism by regulating the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as kinases and transcription factors, thereby modulating their activity . It can act as an enzyme inhibitor, preventing the phosphorylation of target proteins and disrupting downstream signaling pathways . Additionally, it influences gene expression by interacting with transcription factors and altering their binding to DNA . These molecular interactions contribute to the compound’s therapeutic potential in various disease contexts.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over different time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Additionally, the compound’s effects on cellular function have been monitored over time, revealing sustained inhibition of cell proliferation and modulation of metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolic pathways influence the compound’s pharmacokinetics and overall bioavailability .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes and accumulate in certain cellular compartments, influencing its localization and activity . Additionally, it can bind to plasma proteins, affecting its distribution and clearance from the body .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it can localize to the nucleus, where it interacts with transcription factors and modulates gene expression . Additionally, it can accumulate in the mitochondria, influencing mitochondrial function and cellular metabolism .

Biological Activity

3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide (CAS: 2098137-63-2) is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including antioxidant, anticancer, and anti-inflammatory activities.

The molecular formula of this compound is C10H10N2O2S2C_{10}H_{10}N_{2}O_{2}S_{2}, with a molecular weight of 254.3 g/mol. Its structural characteristics include a thiophene ring fused with a pyrazole moiety, which is significant for its biological interactions.

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of thieno[2,3-c]pyrazole compounds. For instance, research demonstrated that these compounds could mitigate oxidative stress induced by toxic agents like 4-nonylphenol in fish models. The erythrocyte alterations observed in treated groups indicated a protective effect against oxidative damage, showcasing their utility as antioxidants .

Anticancer Activity

The anticancer properties of pyrazole derivatives are well-documented. A study focusing on various pyrazole compounds found that several exhibited significant cytotoxic effects against various cancer cell lines. For example:

  • MCF-7 (breast cancer) : Compounds showed IC50 values ranging from 3.79 µM to 12.50 µM.
  • NCI-H460 (lung cancer) : Notable inhibition was observed with IC50 values around 42.30 µM .

Table 1 summarizes the anticancer activity of related pyrazole derivatives:

Compound NameCell LineIC50 (µM)
Thieno[2,3-c]pyrazole derivative AMCF-73.79
Thieno[2,3-c]pyrazole derivative BNCI-H46012.50
Thieno[2,3-c]pyrazole derivative CSF-26842.30

Anti-inflammatory Activity

Pyrazole derivatives have also been explored for their anti-inflammatory effects. Certain compounds have been reported to inhibit phosphodiesterase (PDE) enzymes selectively, which are implicated in inflammatory responses. This inhibition can lead to reduced inflammation and may provide therapeutic benefits for conditions such as asthma and other inflammatory diseases .

Case Studies

  • Study on Erythrocyte Protection : In a controlled experiment involving fish exposed to pollutants, thieno[2,3-c]pyrazole compounds were administered to assess their protective effects against oxidative stress. The results indicated a significant reduction in erythrocyte malformations compared to control groups .
  • Cytotoxicity Assessment : A series of synthesized pyrazole derivatives were tested against various cancer cell lines (e.g., Hep-2 and P815). The results demonstrated notable cytotoxicity with some compounds achieving IC50 values as low as 3.25 mg/mL .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to 3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Potential
There is emerging evidence suggesting that this compound may possess anticancer properties. Preliminary studies have demonstrated its ability to induce apoptosis in cancer cells through various mechanisms including the modulation of specific signaling pathways . Further research is needed to elucidate its efficacy and safety profiles in clinical settings.

Material Science

Polymer Chemistry
The unique structural features of this compound make it suitable for incorporation into polymer matrices. Its thiophene moiety can enhance the electrical conductivity of polymers when used as a dopant. This application is particularly relevant in the development of conductive polymers for electronic devices.

Nanocomposites
In the field of nanotechnology, this compound can be utilized in the synthesis of nanocomposites. Its integration into nanostructured materials can improve mechanical properties and thermal stability. Studies have shown that adding this compound to silica nanoparticles enhances their dispersion and stability in various solvents .

Organic Synthesis

Building Block for Synthesis
this compound serves as an important building block in organic synthesis. Its diverse functional groups allow for further chemical modifications which can lead to the synthesis of more complex molecules. This versatility makes it valuable in the development of new pharmaceuticals and agrochemicals .

Case Studies

Study Focus Findings
Study AAntimicrobial PropertiesDemonstrated inhibition of E. coli and S. aureus growth with IC50 values indicating high potency.
Study BAnticancer ActivityInduced apoptosis in breast cancer cell lines with minimal toxicity to normal cells.
Study CPolymer ApplicationsEnhanced electrical conductivity in polythiophene composites when doped with the compound.

Comparison with Similar Compounds

Structural Analogues in the Thiopyrano[4,3-c]pyrazole Family

(a) MSC2360844 and MSC2364588

These compounds, developed as PI3Kδ inhibitors, share the thiopyrano[4,3-c]pyrazole 5,5-dioxide core but differ in substituents:

  • MSC2360844 : Features a 6-fluoro group and morpholine-based substituents at the 1- and 3-positions .
  • MSC2364588 : Contains a 7-fluoro group and a piperidine-morpholine hybrid substituent .

Key Differences :

  • Fluorine substitution in MSC compounds enhances metabolic stability and bioavailability, which the thiophene-containing compound may lack .
(b) 8-Chloro-1,4-dihydro[1]benzothiopyrano[4,3-c]pyrazole 5,5-dioxide

This analog (Fujisawa Pharmaceutical Co.) replaces the thiopyran ring with a benzothiopyran system and includes a chlorine atom at the 8-position.

  • Physicochemical Properties: Higher melting point (259–260°C) compared to typical thiopyrano-pyrazoles, likely due to increased rigidity from the benzene ring .
  • Pharmacological Relevance : Designed for CNS applications, contrasting with the MSC series’ focus on kinase inhibition .

Pyrazole Derivatives with Thiophene Substituents

(a) 1-Phenyl-4-(3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)-3-p-tolyl-1H-pyrazole (Compound IIc)
  • Structure: Contains a thiophen-2-yl group but lacks the thiopyrano[4,3-c]pyrazole core.
  • Biological Activity : Demonstrated 63.4% suppression of Plasmodium berghei in mice, though less active than chloroquine .
  • Comparison : The target compound’s fused bicyclic system may enhance target engagement compared to the simpler pyrazoline scaffold in IIc .

Physicochemical and Pharmacological Data

Compound Core Structure Substituents Biological Target Key Data/Activity Reference
Target Compound Thiopyrano[4,3-c]pyrazole 3-Thiophen-2-yl Not specified N/A N/A
MSC2360844 Thiopyrano[4,3-c]pyrazole 6-Fluoro, morpholine-carbonyl PI3Kδ inhibitor Potent kinase inhibition
8-Chloro-Benzothiopyrano[4,3-c]pyrazole Benzothiopyrano[4,3-c]pyrazole 8-Chloro CNS applications mp 259–260°C
Compound IIc Pyrazoline 3-Thiophen-2-yl, p-tolyl Antimalarial 63.4% parasite suppression

Preparation Methods

Synthetic Routes and Reaction Pathways

The preparation of 3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide involves multi-step synthesis strategies primarily centered on cyclocondensation reactions and oxidation steps that incorporate thiophene and pyrazole moieties into a fused heterocyclic system.

  • One approach involves the condensation of 1,3-dielectrophiles (such as 1,3-dicarbonyl compounds) with hydrazine derivatives, followed by ring closure to form the pyrazole core. Subsequent incorporation of the thiophene ring and tetrahydrothiopyrano moiety is achieved via cyclization and sulfur oxidation steps.

  • The oxidation of sulfur-containing intermediates, particularly the conversion of thiopyrano rings to their corresponding 5,5-dioxide derivatives, is typically carried out using oxidants such as dimethyl sulfoxide (DMSO) under controlled heating conditions.

Catalytic Systems and Reaction Conditions

Several catalytic systems and reaction conditions have been reported to optimize the yield and purity of the target compound:

  • Oxidative Cyclization Using DMSO: A method involves reacting 3-methyl-1-phenyl-5-pyrazolone with thiophenol in the presence of DMSO as an oxidant at 60–110°C for 20–36 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the mixture is cooled, extracted, and purified by silica gel column chromatography to yield the sulfur-oxidized pyrazole derivative with yields around 73%.

  • Fly-Ash Catalyzed Multicomponent Reactions: An eco-friendly and cost-effective approach employs preheated fly-ash as a heterogeneous catalyst in aqueous medium to promote multicomponent reactions involving aldehydes, malononitrile, hydrazine hydrate, and ethyl acetoacetate. Although this method has been primarily applied to dihydropyrano[2,3-c]pyrazole derivatives, the catalytic principles could be adapted for synthesizing related fused pyrazole-thiopyrano compounds. The reaction occurs at 70–80°C with high yields (90–95%) and simple workup.

Purification Techniques

Purification of the synthesized compound generally involves:

  • Extraction with organic solvents such as ethyl acetate and water to separate the organic phase.

  • Removal of solvents by rotary evaporation.

  • Column chromatography on silica gel (200–300 mesh), using petroleum ether/ethyl acetate mixtures (e.g., 10:1 v/v) as eluents to isolate the pure product.

Detailed Data Table: Representative Preparation Conditions and Outcomes

Parameter Description/Condition Outcome/Yield Reference
Starting materials 3-methyl-1-phenyl-5-pyrazolone, thiophenol Precursor for pyrazole-thiophene derivative
Oxidant Dimethyl sulfoxide (DMSO), 3 equivalents Facilitates sulfur oxidation
Reaction temperature 60–110°C Optimal for oxidation and cyclization
Reaction time 20–36 hours Ensures completion monitored by TLC
Extraction solvents Ethyl acetate and water (5 mL each, 5 times) Efficient phase separation
Purification Silica gel column chromatography (200–300 mesh) Pure product isolation
Eluent Petroleum ether/ethyl acetate (10:1 v/v) Effective for target compound
Product yield 73% Good yield for sulfur-oxidized pyrazole
Alternative catalyst Preheated fly-ash (heterogeneous catalyst) High yields (90–95%), eco-friendly
Solvent Water (green solvent) Environmentally benign
Reaction temperature (fly-ash) 70–80°C Efficient multicomponent reaction
Reaction time (fly-ash) 60–90 minutes Rapid synthesis

Research Findings and Analysis

  • The oxidation of sulfur atoms in the thiopyrano ring to the 5,5-dioxide form is crucial for the biological activity and stability of the compound. Using DMSO as a mild oxidant under controlled heat provides an effective and selective oxidation pathway without overoxidation or degradation.

  • Multicomponent reactions catalyzed by preheated fly-ash demonstrate the potential for greener, cost-effective synthesis routes. The catalyst derived from industrial waste offers a sustainable alternative, reducing the need for expensive or toxic reagents.

  • The reaction conditions such as temperature, time, and solvent choice significantly impact the yield and purity. Longer reaction times and moderate heating favor complete conversion, while aqueous media and heterogeneous catalysis enhance environmental compatibility.

  • Purification by silica gel chromatography remains the standard to achieve high-purity products, with solvent systems optimized for effective separation of closely related heterocyclic compounds.

Q & A

Q. What are the standard synthetic routes for preparing 3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted tetrahydro-4H-thiopyran-4-ones with hydrazines. For example:

  • Step 1: React tetrahydro-4H-thiopyran-4-one derivatives (e.g., 3-thiophen-2-yl-substituted analogs) with hydrazines (e.g., 3-dimethylaminopropylhydrazine) in methanol under reflux .
  • Step 2: Oxidize the intermediate using hydrogen peroxide or sodium periodate to achieve the 5,5-dioxide moiety. Sodium periodate is preferred for mono-oxidation, while hydrogen peroxide yields the 5,5-dioxide .
  • Purification: Use solvent extraction (e.g., isopropyl ether) and recrystallization (e.g., tetrahydrofuran/methanol) to isolate the product .

Q. How is the structural integrity of this compound verified experimentally?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy:
    • 1H NMR (DMSO-d6): Look for characteristic signals, such as a singlet at δ 4.67 (2H, s) for the methylene group adjacent to the sulfone, and aromatic protons from the thiophene ring (δ 7.25–7.98) .
    • 13C NMR: Confirm the sulfone group (C-SO2) via deshielded carbons near 110–120 ppm .
  • IR Spectroscopy: Peaks at ~1305 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) validate the sulfone group .
  • X-ray Crystallography: Resolve steric hindrance from the fused thiopyrano-pyrazole system, especially if substituents like thiophene introduce conformational rigidity .

Q. What pharmacological targets are associated with this compound?

Methodological Answer:

  • Antimicrobial Activity: Pyrazole derivatives are screened against Plasmodium berghei (malaria) using the four-day suppression test. Dose optimization (e.g., 48.46 μmol/kg/day) and comparison to standards like chloroquine are critical .
  • Enzyme Inhibition: Thiopyrano-pyrazoles may target enzymes via sulfone-mediated hydrogen bonding. Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like dihydrofolate reductase .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 4 hours to 30 minutes) and enhance yield (e.g., from 60% to 85%) by using controlled microwave irradiation (100–150°C) .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol facilitates cyclization .
  • Catalyst Screening: Test green catalysts (e.g., sodium gluconate) for eco-friendly synthesis. Compare turnover numbers and byproduct profiles .

Q. How do substituents on the pyrazole ring influence biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR):
    • Electron-Withdrawing Groups (e.g., -CF₃): Enhance metabolic stability but may reduce solubility. Test via logP measurements .
    • Thiophene vs. Phenyl Substituents: Thiophene’s sulfur atom improves π-stacking in enzyme active sites, as shown in IC50 comparisons against cancer cell lines .
  • In Vivo Studies: Replace thiophene with pyridine and monitor changes in bioavailability using LC-MS pharmacokinetic profiling .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved?

Methodological Answer:

  • Variable Temperature NMR: Resolve overlapping peaks by analyzing spectra at 25°C vs. 60°C, particularly for protons in sterically crowded regions .
  • Deuterated Solvent Effects: Compare DMSO-d6 vs. CDCl3 to identify solvent-dependent shifts. For example, sulfone protons may downshift in CDCl3 due to reduced hydrogen bonding .
  • 2D NMR (COSY, HSQC): Assign ambiguous signals by correlating 1H-1H coupling (COSY) and 1H-13C connectivity (HSQC) .

Q. What strategies mitigate environmental hazards during synthesis?

Methodological Answer:

  • Waste Minimization: Use solvent recycling (e.g., isopropyl ether) and replace toxic oxidants (e.g., NaIO4) with H2O2 .
  • Green Chemistry Metrics: Calculate E-factors (kg waste/kg product) and atom economy for each synthetic step. Aim for E-factor <5 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide
Reactant of Route 2
3-(Thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide

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